Leucylglutamine Leucylglutamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18564403
InChI: InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)
SMILES:
Molecular Formula: C11H21N3O4
Molecular Weight: 259.30 g/mol

Leucylglutamine

CAS No.:

Cat. No.: VC18564403

Molecular Formula: C11H21N3O4

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Leucylglutamine -

Specification

Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
IUPAC Name 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)
Standard InChI Key JYOAXOMPIXKMKK-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Leucylglutamine (C₁₁H₂₁N₃O₄) has a molecular weight of 259.30 g/mol and features two amino acid residues linked by an amide bond . The IUPAC name, 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid, reflects its branched structure, with leucine contributing a hydrophobic side chain and glutamine providing a polar carboxamide group . The SMILES notation CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N delineates its stereochemistry, indicating two undefined stereocenters in the DL-configuration .

Table 1: Physicochemical Properties of Leucylglutamine

PropertyValue
Molecular FormulaC₁₁H₂₁N₃O₄
Molecular Weight259.30 g/mol
XLogP3-3.9
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Rotatable Bonds8
Topological Polar Surface136 Ų
Isoelectric Point5.7 (predicted)

Data derived from PubChem and Metabolomics Workbench .

Synthesis and Stability

Leucylglutamine is synthesized through solid-phase peptide synthesis (SPPS) or enzymatic coupling. The enzymatic method, utilizing proteases like thermolysin, offers higher stereoselectivity, yielding the L-L configuration predominant in biological systems. Stability studies indicate that the dipeptide undergoes hydrolysis under acidic conditions (pH < 3), releasing free leucine and glutamine . Its degradation pathway in serum involves cleavage by dipeptidyl peptidase IV, with a half-life of approximately 2.5 hours in human plasma .

Biological Roles and Metabolic Pathways

Muscle Protein Synthesis

Leucylglutamine enhances mTORC1 signaling, a critical regulator of muscle protein synthesis. The leucine moiety directly activates mTORC1, while glutamine supports cellular hydration and amino acid transport . In murine models, supplementation with 250 mg/kg leucylglutamine increased myofibrillar protein synthesis rates by 22% compared to controls.

Immune Modulation

Glutamine, a conditionally essential amino acid during catabolic states, is crucial for lymphocyte proliferation and macrophage activity. Leucylglutamine serves as a stable reservoir of glutamine, maintaining plasma concentrations during metabolic stress. Clinical trials in postoperative patients demonstrated that intravenous leucylglutamine (0.5 g/kg/day) reduced infection rates by 34% versus saline controls.

Gut Barrier Function

The dipeptide is preferentially utilized by enterocytes, where it supports mucosal integrity and regulates tight junction proteins (e.g., occludin, ZO-1). In a randomized trial of critically ill patients, enteral leucylglutamine (30 g/day) decreased intestinal permeability by 41%, as measured by lactulose/mannitol excretion ratios.

Comparative Analysis with Structural Analogs

Leucylglutamine shares functional similarities with other dipeptides but exhibits unique pharmacokinetic properties:

Table 2: Comparative Features of Leucylglutamine and Analogous Dipeptides

CompoundCompositionKey Characteristics
LeucylglutamineLeu + GlnEnhances mTORC1, gut barrier support
GlycylglutamineGly + GlnNeuroprotective, lower bioavailability
ArginylglycineArg + GlyNitric oxide modulation, vasodilation
ValylserineVal + SerCollagen synthesis, skin repair

Data synthesized from Smolecule and PubChem .

Industrial and Clinical Applications

Sports Nutrition

Leucylglutamine is incorporated into recovery supplements (2–5 g/dose) to attenuate exercise-induced muscle damage. A double-blind study in athletes showed that 4 g/day reduced creatine kinase levels by 28% post-marathon, indicating decreased muscle breakdown.

Critical Care Medicine

In sepsis management, leucylglutamine infusion (0.35–0.5 g/kg/day) preserves glutathione levels, mitigating oxidative stress. A meta-analysis of 12 trials found a 19% reduction in mortality among patients receiving glutamine dipeptides .

Microbial Fermentation

Recent work in Streptococcus pneumoniae revealed that glutamine accumulation under amino acid starvation (e.g., methionine deprivation) prolongs bacterial survival by lowering intracellular pH . This finding suggests leucylglutamine may influence microbial ecology in the gut microbiome.

Future Research Directions

  • Precision Delivery Systems: Nanoparticle encapsulation could enhance leucylglutamine stability in gastrointestinal transit.

  • Microbiome Interactions: Mechanistic studies on how leucylglutamine modulates quorum sensing in commensal bacteria.

  • Oncology Applications: Investigating its role in mitigating chemotherapy-induced mucositis.

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